(1E)-8-methoxy-4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
8-METHOXY-4,4,6-TRIMETHYL-1-[(E)-2-OXO-2-PHENYLETHYLIDENE]-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE is a complex organic compound belonging to the class of pyrroloquinolines. This compound is notable for its unique structure, which includes a methoxy group, multiple methyl groups, and a phenylethylidene moiety. It has garnered interest due to its potential biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-METHOXY-4,4,6-TRIMETHYL-1-[(E)-2-OXO-2-PHENYLETHYLIDENE]-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE typically involves the reduction of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with aqueous hydrazine hydrate, selectively targeting the C1=O carbonyl group . The reduction products are then condensed with aldehydes and acetone to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, involving standard organic synthesis techniques and equipment.
Chemical Reactions Analysis
Types of Reactions
8-METHOXY-4,4,6-TRIMETHYL-1-[(E)-2-OXO-2-PHENYLETHYLIDENE]-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE undergoes various chemical reactions, including:
Reduction: The reduction of carbonyl groups using hydrazine hydrate.
Condensation: Condensation reactions with aldehydes and acetone.
Common Reagents and Conditions
Hydrazine Hydrate: Used for the reduction of carbonyl groups.
Aldehydes and Acetone: Used in condensation reactions to form the final product.
Major Products Formed
The major product formed from these reactions is the target compound itself, 8-METHOXY-4,4,6-TRIMETHYL-1-[(E)-2-OXO-2-PHENYLETHYLIDENE]-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-METHOXY-4,4,6-TRIMETHYL-1-[(E)-2-OXO-2-PHENYLETHYLIDENE]-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit blood coagulation factors Xa and XIa, which are crucial in the coagulation cascade . This inhibition is achieved through the compound’s binding to the active sites of these factors, preventing their normal function .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core structure and exhibit various biological activities.
Pyrrolo[3,2,1-ij]quinoline derivatives: These derivatives have been studied for their antibacterial, antitumor, and anticoagulant properties.
Uniqueness
8-METHOXY-4,4,6-TRIMETHYL-1-[(E)-2-OXO-2-PHENYLETHYLIDENE]-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H21NO3 |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
(3E)-6-methoxy-9,11,11-trimethyl-3-phenacylidene-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C23H21NO3/c1-14-13-23(2,3)24-21-17(14)10-16(27-4)11-18(21)19(22(24)26)12-20(25)15-8-6-5-7-9-15/h5-13H,1-4H3/b19-12+ |
InChI Key |
GUTILIHASDZKPF-XDHOZWIPSA-N |
Isomeric SMILES |
CC1=CC(N2C3=C1C=C(C=C3/C(=C\C(=O)C4=CC=CC=C4)/C2=O)OC)(C)C |
Canonical SMILES |
CC1=CC(N2C3=C1C=C(C=C3C(=CC(=O)C4=CC=CC=C4)C2=O)OC)(C)C |
Origin of Product |
United States |
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